N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide
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Overview
Description
N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide: is an organic compound that belongs to the class of acetamides It features a cycloheptyl group attached to an acetamide moiety, with a methoxypyridinyl group linked via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide typically involves the following steps:
Formation of the intermediate: The initial step involves the preparation of 2-methoxypyridin-3-ol, which is then reacted with an appropriate acylating agent to form 2-(2-methoxypyridin-3-yl)oxyacetyl chloride.
Coupling reaction: The intermediate is then reacted with cycloheptylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group in the pyridine ring can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2-hydroxypyridine derivatives.
Reduction: Formation of N-cycloheptyl-2-(2-hydroxypyridin-3-yl)oxyacetamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates and as an intermediate in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridinyl group can interact with active sites of enzymes, potentially inhibiting their activity. The cycloheptyl group may enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
- N-cyclohexyl-2-(2-methoxypyridin-3-yl)oxyacetamide
- N-cyclopentyl-2-(2-methoxypyridin-3-yl)oxyacetamide
- N-cyclooctyl-2-(2-methoxypyridin-3-yl)oxyacetamide
Uniqueness: N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This can result in different biological activities and binding affinities, making it a valuable compound for structure-activity relationship studies.
Properties
IUPAC Name |
N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-15-13(9-6-10-16-15)20-11-14(18)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFRNGZTQYEVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)OCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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